molecular formula C18H16O4 B127900 Dimethyl cis-stilbene-4,4'-dicarboxylate CAS No. 143130-82-9

Dimethyl cis-stilbene-4,4'-dicarboxylate

Cat. No.: B127900
CAS No.: 143130-82-9
M. Wt: 296.3 g/mol
InChI Key: JOODVYOWCWQPMV-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl cis-stilbene-4,4'-dicarboxylate is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photoelectron Spectra

Dimethyl cis-stilbene-4,4'-dicarboxylate has been studied in the context of its photoelectron spectra. A study highlighted the difference in the carbonyl n orbital ionization potentials between dimethyl maleate and fumarate, interpreting it in terms of through-bond interaction, and comparing it to cis- and trans-stilbenes (Kobayashi, Yokota, & Nagakura, 1975).

Isomerization Studies

The compound's isomerization characteristics have been a subject of study, particularly focusing on the efficiency of cis → trans conversion of radical cations of stilbene derivatives (Y. Kuriyama, T. Arai, H. Sakuragi, & K. Tokumaru, 1990).

Extractives in Pine Bark

Research has also involved the isolation of cis-pinosylvin dimethyl ether, a similar compound, from the benzene extract of jack pine bark. This study offers insights into the occurrence of similar stilbene derivatives in nature (J. Rowe, Carol L. Bower, & E. R. Wagner, 1969).

Polymer Synthesis and Characterization

The compound has been used in the synthesis of thermally stable UV crosslinkable copolyesters. These polymers demonstrate increased thermal stability and UV crosslinkability, indicating potential applications in material science and engineering (S. Montgomery, G. Kannan, E. Galperin, & Sung Dug Kim, 2010).

Supramolecular Control of Fluorescence

This compound has applications in controlling fluorescence through reversible encapsulation. This indicates potential utility in the development of supramolecular fluorescence switches (H. Dube, Mark R Ams, & J. Rebek, 2010).

Electrocyclic Reactions

Research on the electrocyclic reactions of tetraenes, including derivatives of this compound, has provided insights into thermal reactions and the influence of terminal substituents on observable products (E. Marvell, J. Seubert, G. Vogt, G. Zimmer, G. Moy, & James R. Siegmann, 1978).

Safety and Hazards

The product contains no substances which at their given concentration are considered to be hazardous to health . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name

methyl 4-[(Z)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODVYOWCWQPMV-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 2 L 3-neck round bottom flask fitted with a glass stopper, rubber septum, and reflux condenser with a nitrogen inlet tube, was added 126.35 g (251 mmol) (4-carbomethoxy)benzyltriphenylphosphonium bromide, 49.45 g (302 mmol) methyl 4-formylbenzoate, and 632 mL 2:1 methanol:toluene. After the starting material dissolved, 63.2 mL (277 mmol) 25% sodium methoxide solution in methanol was added dropwise over several minutes. The reaction vessel was heated at reflux for 30 minutes. After cooling to room temperature, the reaction vessel was cooled at 0° C. for several hours. The resulting precipitate was filtered and dried in a vacuum oven to afford 59.0 g (79%) 4,4'-bis(carbomethoxy)stilbene as a 7:3 mixture of cis:trans isomers.
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126.35 g
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49.45 g
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sodium methoxide
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63.2 mL
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Synthesis routes and methods II

Procedure details

DMF (100 mL) and methyl 4-formylbenzoate (13.9 g, 0.13 mole) are added to the product solution from step (3) at a temperature of 25° to 28° C. Sodium methoxide (7 g) is added to the solution while maintaining the temperature at 25° to 35° C. by means of a water bath. The reaction mixture is heated at 25° to 35° C. for an additional 4 hours and then water (100 mL) is slowly added at 25° to 35° C. (with water bath cooling as necessary) to precipitate the product. After stirring for 1 hour, the product, dimethyl 4,4'-stilbenedicarboxylate, is collected by filtration, washed with water until the filtrate has a pH of 5 to 7 and then washed with methanol (2×50 mL). After drying at 60° C. under vacuum, dimethyl 4,4'-stilbenedicarboxylate is obtained in a 65% yield based on the amount of methyl 4-(hydroxymethyl)benzoate employed.
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100 mL
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13.9 g
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solution
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Sodium methoxide
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7 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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